N-(2-hydroxyphenyl)-4-methoxybenzamide
Overview
Description
N-(2-hydroxyphenyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxyl group attached to the phenyl ring and a methoxy group attached to the benzamide structure
Scientific Research Applications
Molecular Structure and Intermolecular Interactions
N-(2-hydroxyphenyl)-4-methoxybenzamide has been studied for its molecular structure and intermolecular interactions. A study detailed the preparation and characterization of this compound, including its molecular structure determined by X-ray diffraction and DFT calculations. The research highlighted the influence of intermolecular interactions like dimerization and crystal packing on the molecular geometry of the compound (Karabulut et al., 2014).
Electrochemical Properties and Antioxidant Activity
Research has also focused on the electrochemical properties of amino-substituted benzamide derivatives, including this compound. These compounds have been noted for their capacity to act as antioxidants, scavenging free radicals. A study explored the electrochemical oxidation mechanisms of these derivatives to understand their free radical scavenging activity (Jovanović et al., 2020).
Antiviral Activity
A series of N-phenylbenzamide derivatives, including similar compounds, were synthesized and evaluated for their antiviral activities against Enterovirus 71. Among these, certain derivatives showed promise as lead compounds for developing anti-EV 71 drugs due to their low cytotoxicity and effective inhibition at low micromolar concentrations (Ji et al., 2013).
Applications in Biosensing
This compound and related compounds have been used in developing high-sensitive biosensors. For instance, a study describes the use of a novel modified electrode incorporating such compounds for the electrocatalytic determination of substances like glutathione and piroxicam. This application demonstrates the potential of these compounds in analytical chemistry and biosensing technologies (Karimi-Maleh et al., 2014).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyphenyl)-4-methoxybenzamide typically involves the reaction of 2-hydroxyaniline with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxyphenyl)-4-meth
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-4-methoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-11-8-6-10(7-9-11)14(17)15-12-4-2-3-5-13(12)16/h2-9,16H,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBOLXGFDRQSBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.